molecular formula C9H17NO2 B3058671 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine CAS No. 90950-33-7

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Cat. No.: B3058671
CAS No.: 90950-33-7
M. Wt: 171.24 g/mol
InChI Key: XSNUGTDPHXUKCZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a chemical compound with the molecular formula C9H17NO2 . It is an organophosphorus compound used as a corrosion inhibitor and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a predicted melting point of 33.49° C, a predicted boiling point of 230.1° C at 760 mmHg, a predicted density of 1.0 g/cm3, and a predicted refractive index of n20D 1.47 .

Scientific Research Applications

Green Polymerization

  • 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (OMM) has been utilized in the green polymerization process. The monomer is synthesized by reacting morpholine with epichlorohydrine, followed by treatment with sodium hydroxide. Green polymerization of OMM is achieved using an activated smectite clay catalyst, Maghnite-H+, as a proton source. This approach is significant for its environmentally friendly methodology and the potential application in various industrial processes (Seghier & Belbachir, 2016).

Antifungal Agents

  • Derivatives of morpholine, specifically 2-(2-oxo-morpholin-3-yl)-acetamide, show promising antifungal activity against Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core enhances plasmatic stability while maintaining antifungal efficacy. These compounds represent a potential area of exploration in antifungal drug development (Bardiot et al., 2015).

Synthesis of Sulfur-Containing Propan-2-ols

  • The reaction of OMM with aromatic dithiols results in the formation of new substituted sulfur-containing propan-2-ols. This reaction demonstrates the versatility of OMM in synthesizing novel organic compounds, following the Krasuskii rule for oxirane ring opening (Mesropyan et al., 2009).

Enantiopure Morpholines Synthesis

  • Enantiopure 2,6-disubstituted morpholines can be synthesized from chiral, nonracemic oxiranes with nitrogen nucleophiles. This process involves solid-liquid phase-transfer catalysis (SL-PTC) conditions, demonstrating the potential of OMM in producing morpholine skeletons for pharmaceuticals and as chiral tools (Penso et al., 2008).

Regioselective O-Sulfonylation

  • The synthesis of enantiopure morpholines is facilitated through regioselective O-sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides. This process highlights the chemical properties of OMM in contributing to the formation of morpholines, which are valuable in pharmaceutical and agrochemical synthesis (Foschi et al., 2017).

Safety and Hazards

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is classified as a hazardous material due to its potential to cause skin and eye irritation, as well as its environmental toxicity .

Properties

IUPAC Name

2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUGTDPHXUKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284301
Record name 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-33-7
Record name NSC36617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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